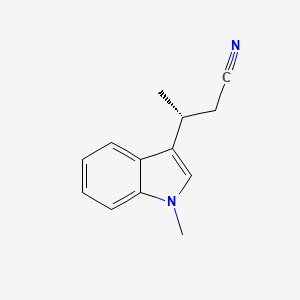

N-cyclopropyl-1H-benzimidazol-2-amine

Overview

Description

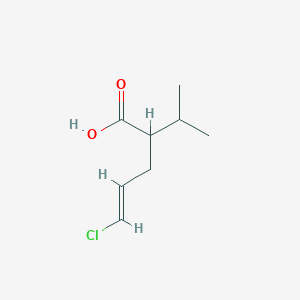

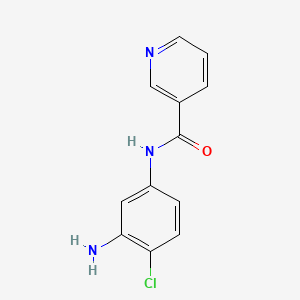

“N-cyclopropyl-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Another method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-1H-benzimidazol-2-amine” can be found in the MOL file: 941266-08-6.mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Scientific Research Applications

Pharmacological Applications

Benzimidazoles, including N-cyclopropyl-1H-benzimidazol-2-amine, are a class of heterocyclic, aromatic compounds that have shown promising applications in biological and clinical studies . They are extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

Antidiabetic Applications

Benzimidazole compounds have been found to have antidiabetic properties, making them potentially useful in the treatment of diabetes .

Anticancer Applications

Benzimidazole derivatives have been intensively studied as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Antimicrobial Applications

Benzimidazole compounds have shown notable antimicrobial activity against Gram-positive S. aureus (ATCC 6538), B. pumilus (ATCC 14884) and Gram-negative E. coli (NCTC 10418), P. aeruginosa (ATCC 25619) bacteria .

Antiparasitic Applications

Benzimidazoles have been used as antiparasitic agents, providing a potential treatment for parasitic infections .

Analgesic Applications

Benzimidazoles have also been found to have analgesic properties, making them potentially useful in pain management .

Antiviral Applications

Benzimidazoles have shown antiviral properties, making them potentially useful in the treatment of viral infections .

Applications in Cardiovascular Disease

Benzimidazoles have been used in the treatment of cardiovascular diseases, demonstrating their wide-ranging therapeutic potential .

Mechanism of Action

Target of Action

N-cyclopropyl-1H-benzimidazol-2-amine primarily targets the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Mode of Action

Benzimidazole derivatives are known to interact with their targets by mimicking the structure of naturally occurring nucleotides . This allows them to interfere with the normal functioning of the target enzyme, potentially inhibiting its activity .

Biochemical Pathways

The primary biochemical pathway affected by N-cyclopropyl-1H-benzimidazol-2-amine is the unfolded protein response pathway . By targeting IRE1, the compound could potentially disrupt this pathway, leading to downstream effects on protein folding and cellular stress responses .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good stability and bioavailability .

Result of Action

Given its target, it is likely that the compound could influence cellular stress responses and potentially have effects on protein folding processes .

Future Directions

properties

IUPAC Name |

N-cyclopropyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)11-7-5-6-7/h1-4,7H,5-6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCXDCXTVKIIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B1644962.png)

![4-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644977.png)

![1-[(1Z)-1-Methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione](/img/structure/B1645005.png)